molecular formula C21H22N2O2 B10901718 (2E)-2-cyano-3-(2-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

(2E)-2-cyano-3-(2-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B10901718
M. Wt: 334.4 g/mol
InChI Key: VEQGHSORMLUHIB-LDADJPATSA-N
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Description

(E)-2-CYANO-3-(2-ETHOXYPHENYL)-N~1~-MESITYL-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides This compound is characterized by the presence of a cyano group, an ethoxyphenyl group, and a mesityl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-(2-ETHOXYPHENYL)-N~1~-MESITYL-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde, mesitylamine, and malononitrile.

    Condensation Reaction: The first step involves the condensation of 2-ethoxybenzaldehyde with mesitylamine in the presence of a suitable catalyst, such as piperidine, to form the corresponding imine intermediate.

    Knoevenagel Condensation: The imine intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to yield the desired (E)-2-CYANO-3-(2-ETHOXYPHENYL)-N~1~-MESITYL-2-PROPENAMIDE.

Industrial Production Methods

In an industrial setting, the production of (E)-2-CYANO-3-(2-ETHOXYPHENYL)-N~1~-MESITYL-2-PROPENAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-(2-ETHOXYPHENYL)-N~1~-MESITYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-2-CYANO-3-(2-ETHOXYPHENYL)-N~1~-MESITYL-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-(2-ETHOXYPHENYL)-N~1~-MESITYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-CYANO-3-(2-METHOXYPHENYL)-N~1~-MESITYL-2-PROPENAMIDE
  • (E)-2-CYANO-3-(2-ETHYL-PHENYL)-N~1~-MESITYL-2-PROPENAMIDE
  • (E)-2-CYANO-3-(2-PROPYLPHENYL)-N~1~-MESITYL-2-PROPENAMIDE

Uniqueness

(E)-2-CYANO-3-(2-ETHOXYPHENYL)-N~1~-MESITYL-2-PROPENAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-2-cyano-3-(2-ethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

InChI

InChI=1S/C21H22N2O2/c1-5-25-19-9-7-6-8-17(19)12-18(13-22)21(24)23-20-15(3)10-14(2)11-16(20)4/h6-12H,5H2,1-4H3,(H,23,24)/b18-12+

InChI Key

VEQGHSORMLUHIB-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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